1-Benzyl-3-isopropylpiperazine
Overview
Description
1-Benzyl-3-isopropylpiperazine is a chemical compound with the molecular formula C14H22N2. It belongs to the class of piperazine derivatives, which are known for their diverse applications in medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a benzyl group and an isopropyl group attached to a piperazine ring, making it a unique structure among piperazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-isopropylpiperazine can be synthesized through various methods. One common approach involves the reaction of benzyl chloride with 3-isopropylpiperazine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the use of lithium aluminum hydride in tetrahydrofuran as a reducing agent to facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The use of microwave reactors and flow reactors has been explored to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-isopropylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The benzyl and isopropyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Benzyl chloride or isopropyl bromide in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperazine derivatives.
Scientific Research Applications
1-Benzyl-3-isopropylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-isopropylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of serotonin and dopamine receptors .
Comparison with Similar Compounds
1-Benzyl-3-isopropylpiperazine can be compared with other similar compounds, such as:
1-Benzylpiperazine (BZP): BZP is a central nervous system stimulant with similar structural features but lacks the isopropyl group.
1-(3-Chlorophenyl)piperazine (mCPP): mCPP is another piperazine derivative with a chlorophenyl group instead of a benzyl group.
1-(3-Trifluoromethyl-phenyl)piperazine (TFMPP): TFMPP is often used in combination with BZP and has a trifluoromethyl group attached to the piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
1-benzyl-3-propan-2-ylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12(2)14-11-16(9-8-15-14)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOGZEGDXGTDSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624202 | |
Record name | 1-Benzyl-3-(propan-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851014-13-6 | |
Record name | 1-Benzyl-3-(propan-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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